REACTION_CXSMILES
|
C([C:3]1[N:4](CC2C=CC=CC=2)[C:5]2[C:10]([C:11]=1[C:12](=O)[C:13]([NH2:15])=[O:14])=[C:9](OC)[CH:8]=[CH:7][CH:6]=2)C.C(Cl)(=O)C(Cl)=O.C(C1N(CC2C=CC=CC=2)C2C(C=1)=C(OC)C=CC=2)C>C(Cl)Cl>[NH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:11]([CH2:12][C:13]([NH2:15])=[O:14])=[CH:3]1
|
Name
|
2-Ethyl-4-methoxy-alpha-oxo-1-(phenylmethyl)-1H-indole-3-acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C=1N(C2=CC=CC(=C2C1C(C(=O)N)=O)OC)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.87 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1N(C2=CC=CC(=C2C1)OC)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated at reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in 25 mL of methylene chloride
|
Type
|
CUSTOM
|
Details
|
anhydrous ammonia bubbled in for 0.25 hours
|
Duration
|
0.25 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated
|
Type
|
STIRRING
|
Details
|
The residue was stirred with ethyl acetate/water
|
Type
|
FILTRATION
|
Details
|
the insoluble material filtered
|
Type
|
WASH
|
Details
|
The ethyl acetate from the filtrate was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The residue was washed with ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)CC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 36% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |